Methyl (4r)-4-Amino-1-Methyl-L-Prolinate

Description

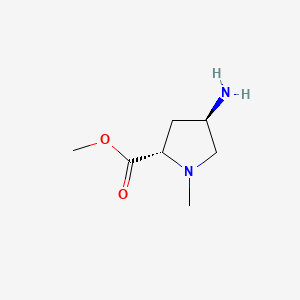

Structure

3D Structure

Properties

IUPAC Name |

methyl (2S,4R)-4-amino-1-methylpyrrolidine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2O2/c1-9-4-5(8)3-6(9)7(10)11-2/h5-6H,3-4,8H2,1-2H3/t5-,6+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWDRZXVUQYMTLY-RITPCOANSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CC(CC1C(=O)OC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C[C@@H](C[C@H]1C(=O)OC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701233265 | |

| Record name | L-Proline, 4-amino-1-methyl-, methyl ester, (4R)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701233265 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1256636-22-2 | |

| Record name | L-Proline, 4-amino-1-methyl-, methyl ester, (4R)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1256636-22-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | L-Proline, 4-amino-1-methyl-, methyl ester, (4R)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701233265 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Stereoselective Synthetic Methodologies for Methyl 4r 4 Amino 1 Methyl L Prolinate and Its Analogues

Classical and Advanced Synthetic Routes from Precursors (e.g., 4-Hydroxy-L-Proline)

The most common and economically viable starting material for the synthesis of 4-substituted proline derivatives is 4-hydroxy-L-proline. nih.govmdpi.com This readily available precursor provides a chiral backbone from which the desired functionality can be introduced through a series of stereocontrolled reactions.

A typical synthetic sequence commencing from (cis)-4-hydroxy-L-proline involves the protection of the amine and carboxylic acid groups, followed by modification of the hydroxyl group and subsequent N-methylation. mdpi.com For instance, a recently reported synthesis of (4S)-1-methyl-4-propyl-L-proline, an epimer of a fragment of the antibiotic lincomycin, illustrates a robust strategy that can be adapted for the synthesis of the title compound. mdpi.com

Protection-Deprotection Strategies in Synthesis

The presence of multiple reactive functional groups (amine, carboxylic acid, and hydroxyl/amino groups) in proline derivatives necessitates a careful and strategic use of protecting groups to ensure regioselectivity and avoid unwanted side reactions. rsc.orgcem.com

Common protecting groups for the amine functionality include tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz). nih.govmdpi.com The Boc group is typically introduced using di-tert-butyl dicarbonate (B1257347) (Boc anhydride) and can be removed under acidic conditions. google.comgoogle.com The Cbz group, attached using benzyl (B1604629) chloroformate, is often cleaved by catalytic hydrogenation. mdpi.com

The carboxylic acid is frequently protected as a methyl or ethyl ester, a transformation often achieved using thionyl chloride in the corresponding alcohol or via DCC-mediated coupling. google.comgoogle.com Saponification with a base is the standard method for deprotection of these esters. nih.gov

For the hydroxyl group in 4-hydroxy-L-proline, protection strategies are employed to prevent its interference in subsequent reactions. Silyl (B83357) ethers, such as the tert-butyldimethylsilyl (TBS) group, are a common choice and can be selectively removed using fluoride (B91410) reagents like tetrabutylammonium (B224687) fluoride (TBAF). nih.gov

Table 1: Common Protecting Groups in Proline Synthesis

| Functional Group | Protecting Group | Abbreviation | Introduction Reagents | Deprotection Conditions |

|---|---|---|---|---|

| Amine | tert-butoxycarbonyl | Boc | Di-tert-butyl dicarbonate (Boc₂O) | Acid (e.g., TFA) |

| Amine | Benzyloxycarbonyl | Cbz | Benzyl chloroformate | Catalytic Hydrogenation |

| Carboxylic Acid | Methyl Ester | - | Methanol (B129727), SOCl₂ or DCC | Base (e.g., NaOH) |

The strategic selection of orthogonal protecting groups, which can be removed under distinct conditions without affecting others, is a cornerstone of complex proline derivative synthesis. numberanalytics.com

N-Methylation and Esterification Procedures

The introduction of the N-methyl group is a key step in the synthesis of Methyl (4R)-4-Amino-1-Methyl-L-Prolinate. This is typically achieved through reductive amination of the secondary amine after the initial protection and modification steps. A common procedure involves the reaction of the proline derivative with formaldehyde (B43269) in the presence of a reducing agent like sodium triacetoxyborohydride. mdpi.com

Esterification of the carboxylic acid to form the methyl ester is often one of the initial steps in the synthetic sequence. A widely used method is the Fischer-Speier esterification, which involves treating the amino acid with methanol in the presence of a strong acid catalyst, such as hydrogen chloride gas or thionyl chloride. google.comsciencemadness.org Alternatively, coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) can be used to facilitate the reaction between the carboxylic acid and methanol. google.com

Oxidative and Reductive Transformations in Synthetic Sequences

Oxidative and reductive transformations are fundamental to manipulating the functionality of the proline ring. To convert the 4-hydroxyl group of 4-hydroxy-L-proline into an amino group, a common strategy involves an oxidation-reduction sequence.

The alcohol can be oxidized to a ketone (4-oxoproline) using various reagents, such as trichloroisocyanuric acid (TCICA) in the presence of TEMPO. mdpi.com This ketone then serves as a precursor for the introduction of the amino group.

Reductive amination of the 4-oxoproline intermediate is a key step to install the 4-amino group. This can be achieved by reacting the ketone with an ammonia (B1221849) source, followed by reduction of the resulting imine. The stereochemical outcome of this reduction is crucial for obtaining the desired (4R) configuration. The choice of reducing agent and reaction conditions can influence the diastereoselectivity of this transformation.

Alternatively, the hydroxyl group can be converted into a good leaving group, followed by nucleophilic substitution with an azide (B81097) anion (N₃⁻). Subsequent reduction of the azide group, typically via catalytic hydrogenation, yields the desired amine. This approach often proceeds with an inversion of stereochemistry (Sₙ2 reaction), which must be considered when starting from a specific stereoisomer of 4-hydroxy-L-proline.

Development of Novel and Efficient Enantioselective Synthesis Strategies

While classical routes relying on chiral pool starting materials like 4-hydroxy-L-proline are robust, the development of de novo enantioselective methods offers greater flexibility in accessing a wider range of proline analogues.

Organocatalytic Approaches and Chiral Auxiliary Applications

Organocatalysis has emerged as a powerful tool for the asymmetric synthesis of substituted prolines. rsc.orgrsc.orgnih.gov Chiral amines derived from cinchona alkaloids, for example, have been successfully employed to catalyze cascade reactions that construct the pyrrolidine (B122466) ring with high enantioselectivity. rsc.orgrsc.orgnih.gov These reactions often involve a Michael addition followed by an intramolecular cyclization. nih.gov

Chiral auxiliaries are another established strategy for controlling stereochemistry during the synthesis of proline derivatives. nih.gov An auxiliary, a chiral molecule temporarily attached to the substrate, directs the approach of reagents to one face of the molecule, thereby inducing asymmetry in the product. researchgate.netnih.gov After the desired stereocenter is set, the auxiliary is cleaved and can often be recovered. L-proline itself and its derivatives are frequently used as chiral auxiliaries in various chemical transformations. nih.govacs.org

Table 2: Examples of Organocatalytic and Chiral Auxiliary-Based Syntheses of Proline Derivatives

| Method | Catalyst/Auxiliary | Key Reaction | Stereoselectivity | Reference |

|---|---|---|---|---|

| Organocatalysis | Cinchona alkaloid-derived primary amine | Michael addition/intramolecular condensation/diastereoselective reduction | High enantioselectivity | rsc.orgrsc.orgnih.gov |

| Organocatalysis | Diarylprolinol silyl ether | Michael addition of nitro esters to α,β-unsaturated aldehydes | Excellent enantioselectivities | nih.gov |

Biocatalytic and Enzymatic Hydroxylation Methods for Related Prolines

Biocatalysis offers a green and highly selective alternative for the synthesis of hydroxylated prolines. nih.gov Proline hydroxylases, a class of enzymes, can catalyze the direct hydroxylation of proline and its derivatives at specific positions. wikipedia.orggoogle.comnih.gov These enzymes, particularly prolyl-4-hydroxylases (P4Hs), are iron(II) and α-ketoglutarate-dependent dioxygenases that stereoselectively introduce a hydroxyl group at the C-4 position of the proline ring. researchgate.netresearchgate.netwikipedia.org

The production of trans-4-hydroxy-L-proline has been achieved with high efficiency using whole-cell biocatalysts, such as engineered Escherichia coli or Corynebacterium glutamicum, that overexpress a proline-4-hydroxylase gene from organisms like Dactylosporangium sp.. researchgate.netnih.gov

While the direct enzymatic 4-amination of 1-methyl-L-proline is not a well-established method, the enzymatic hydroxylation of N-methylated proline substrates has been demonstrated. nih.gov Recombinant proline hydroxylases from Streptomyces species have been shown to convert 1-methyl-L-proline to (4R)-4-hydroxy-1-methyl-L-proline. This enzymatic step could potentially be integrated into a chemoenzymatic route where the hydroxylated product is then converted to the corresponding amine. The continuous discovery and engineering of novel amino acid hydroxylases hold significant promise for the future development of efficient and sustainable synthetic routes to complex proline derivatives like this compound. nih.gov

Optimization of Reaction Conditions and Yields in Research-Scale Synthesis

The synthesis of this compound typically involves the modification of a proline scaffold, such as 4-hydroxy-L-proline, through a sequence of steps including protection, activation, and substitution, culminating in N-methylation and esterification. The optimization of these steps, particularly N-methylation, is crucial for achieving high yields and purity.

Key transformations in the synthesis of substituted prolines often start from commercially available precursors like (cis)-4-hydroxy-L-proline. researchgate.netchemrxiv.orgresearchgate.net The synthetic sequence may involve oxidation of the hydroxyl group to a ketone, followed by further modifications. researchgate.netresearchgate.net The final N-methylation step, which converts the secondary amine of the proline ring into a tertiary amine, is a critical reaction for which several methods have been developed and optimized for amino acids and peptides. nih.gov

One of the most effective strategies for N-methylation is a three-step procedure based on the Fukuyama method, which has been adapted for solid-phase peptide synthesis and can be significantly optimized for time and efficiency. acs.orgresearchgate.net This process involves:

Sulfonylation: The secondary amine is activated by reacting it with an o-nitrobenzenesulfonyl (o-NBS) chloride.

Methylation: The resulting sulfonamide is methylated. Common methylating agents include dimethyl sulfate (B86663) or methyl iodide. The choice of base is also critical, with DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) being an inexpensive and effective option. researchgate.net Mitsunobu conditions have also been employed for this step. researchgate.net

Desulfonylation: The o-NBS protecting group is removed to reveal the N-methylated amine.

Researchers have successfully reduced the time for this entire three-step sequence from approximately 4 hours to under 40 minutes through optimization of reaction times for each step. acs.org Another approach involves direct N-alkylation using alcohols as alkylating agents, which can be achieved using a base-free ruthenium catalytic system. nih.gov This method offers high retention of stereochemistry, although yields can be moderate for proline esters. nih.gov

The table below summarizes and compares various optimized conditions for N-methylation applicable to proline derivatives and other amino acids, based on findings from related research.

Table 1: Comparison of Optimized N-Methylation Methodologies

| Method | Key Reagents | Catalyst/Base | Solvent | Typical Time | Key Outcomes & Findings | Source(s) |

|---|---|---|---|---|---|---|

| Optimized Fukuyama (Solid-Phase) | o-NBS chloride, Dimethyl sulfate | 2,4,6-Collidine, DBU | NMP / THF | < 40 mins | Procedure time drastically reduced from 4 hours; applicable to a wide range of amino acids. | researchgate.netacs.org |

| Mitsunobu Reaction | Triphenylphosphine, DIAD, Methanol | - | Anhydrous THF | ~10 mins | Effective for N-methylation on solid support, but part of a multi-step process. | researchgate.net |

| Direct Catalytic N-Alkylation | Benzyl Alcohol | [Ru(p-cymene)Cl₂]₂ / Tri(2-furyl)phosphine | Toluene | 24 hours | Base-free conditions; high retention of enantiomeric excess (ee), but moderate yield (42%) and ee retention (70%) for proline pentyl ester. | nih.gov |

| Classical N-Methylation | Formalin, H₂ | Pd/C | - | - | Smooth N-methylation; used in the synthesis of a (4S)-1-methyl-4-propyl-L-proline analogue. | researchgate.net |

Green Chemistry Principles in Synthetic Preparation

The application of green chemistry principles to the synthesis of this compound and its analogues is an area of increasing importance, aiming to reduce environmental impact and improve sustainability. Key strategies include the use of biocatalysis, environmentally benign solvents, and recyclable catalysts.

Biocatalysis: Enzymatic methods offer a powerful green alternative to traditional chemical synthesis. For instance, the direct biocatalytic amidation of L-proline has been demonstrated to be successful, avoiding hazardous reagents like thionyl chloride and preventing racemization at the chiral center. rsc.org This process uses an immobilized lipase (B570770) variant in an organic solvent with ammonia, producing only water as a byproduct and significantly improving atom efficiency from 45.5% to 86.4%. rsc.org While this example produces an amide rather than an ester, similar enzymatic strategies could be envisioned for the esterification step. Furthermore, the N-methylation step could potentially be achieved using methyltransferase enzymes with S-adenosylmethionine (SAM) as the methyl donor, a process common in biological systems that operates under mild aqueous conditions. nih.gov

Green Catalytic Systems and Solvents: The development of recyclable and non-toxic catalysts is a cornerstone of green chemistry. L-proline itself, or its derivatives, have been used as organocatalysts in various reactions. For example, L-proline nitrate (B79036) has been employed as a recyclable, room-temperature ionic liquid catalyst for the synthesis of highly functionalized piperidines, which are structurally related to the pyrrolidine core of proline. researchgate.net This system demonstrates high atom economy (89.5%) and low environmental impact, with the catalyst being recyclable for up to five runs without significant loss of activity. researchgate.net

Solvent choice is another critical factor. Many green protocols aim to replace hazardous chlorinated solvents. Research has shown that multicomponent reactions catalyzed by L-proline can be performed efficiently in water or even under solvent-free conditions, leading to high yields and simple work-up procedures. rsc.org The epimerization of a cis-proline ester to a trans-isomer has been optimized using sodium methoxide (B1231860) in MTBE, a more environmentally acceptable ether solvent, followed by a simple aqueous workup, demonstrating a move towards more sustainable solvent choices in proline synthesis. acs.org

By integrating these principles—such as employing biocatalysts for specific transformations, using recyclable organocatalysts, and choosing environmentally benign solvents like water or minimizing solvent use altogether—the synthetic route to this compound can be made significantly more sustainable.

Chemical Reactivity and Derivatization Strategies for Functionalization

Functional Group Interconversions and Selective Modifications of the Prolinate Skeleton

The prolinate skeleton, particularly when substituted with reactive functional groups like hydroxyl or amino groups, serves as a platform for extensive chemical modifications. A common precursor for many 4-substituted prolines is 4-hydroxy-L-proline, which allows for a variety of functional group interconversions.

One key transformation is the oxidation of the hydroxyl group to a ketone. For instance, the alcohol in N-carboxybenzyl-protected (cis)-4-hydroxy-L-proline can be oxidized to the corresponding ketone using reagents like trichloroisocyanuric acid (TCICA) in the presence of TEMPO. mdpi.com This ketone then becomes a handle for further modifications, such as Wittig olefination to introduce carbon-carbon double bonds. mdpi.com

The amino group at the C4 position of Methyl (4r)-4-Amino-1-Methyl-L-Prolinate is a prime site for modification. It can undergo standard amine reactions such as acylation, alkylation, and sulfonylation to introduce a wide array of functional groups, thereby altering the molecule's steric and electronic properties. Similarly, the N-methyl group at the 1-position influences the ring's conformational preferences and basicity. While demethylation is possible, N-methylation is often a final step in synthetic sequences, achieved through methods like reductive amination using formalin and a palladium on carbon (Pd/C) catalyst. mdpi.com

Another example of functional group interconversion involves the displacement of a hydroxyl group to introduce other heteroatoms. The synthesis of (trans)-4-(methylthio)-L-proline from (trans)-4-methylthio-L-proline hydrochloride demonstrates the introduction of a sulfur-containing moiety, showcasing the versatility of the proline scaffold for incorporating diverse functionalities. prepchem.com

Table 1: Examples of Functional Group Interconversions on the Proline Skeleton

| Starting Material Precursor | Reagents | Product Functional Group | Reference |

|---|---|---|---|

| (cis)-4-hydroxy-L-proline derivative | Trichloroisocyanuric acid (TCICA), TEMPO | Ketone | mdpi.com |

| 4-ketoproline derivative | Propyltriphenylphosphonium bromide, NaH | Alkene (Propylidene) | mdpi.com |

| Proline derivative | Formalin, Pd/C, H₂ | N-Methyl | mdpi.com |

Proline Editing and Solid-Phase Derivatization Techniques for Peptide Analogues

The incorporation of modified proline residues into peptides is a powerful strategy for modulating their structure and function. "Proline editing" is an innovative approach that facilitates the synthesis of peptides with diverse, stereospecifically modified proline residues directly on a solid support. nih.gov

This technique typically begins with the incorporation of a commercially available Fmoc-protected 4-hydroxyproline (B1632879) (Hyp) into a peptide sequence using standard solid-phase peptide synthesis (SPPS). nih.gov After the peptide chain is assembled, the hydroxyl group of the Hyp residue, which is often protected during synthesis, is selectively deprotected. This free hydroxyl group then serves as a reactive handle for a multitude of on-resin modifications. The peptide backbone effectively protects the proline's amino and carboxyl groups, allowing for highly selective chemistry at the C4 position. nih.gov

Stereospecific conversion of the 4R-hydroxyl group can be achieved through various reactions, including:

Mitsunobu Reaction: This reaction allows for the introduction of a wide range of nucleophiles (carboxylic acids, phenols, thiols) with complete inversion of stereochemistry, converting the 4R-Hyp to a 4S-substituted proline derivative. nih.gov

Oxidation and Reduction: The hydroxyl group can be oxidized to a ketone, which can then be reduced to generate either the 4R or 4S hydroxyl epimer, or used as a site for other nucleophilic additions. nih.gov

Acylation and Substitution: The hydroxyl can be acylated or converted into a leaving group (e.g., sulfonate, halide) to allow for subsequent nucleophilic substitution reactions. nih.gov

Proline editing provides access to a vast library of proline derivatives within a peptide context without the need for solution-phase synthesis of individual modified amino acids. This method can be used to install bioorthogonal handles (azides, alkynes), spectroscopic probes (fluorophores, NMR tags), and mimics of other amino acids. nih.gov Although starting with 4-hydroxyproline, the principles of solid-phase modification are directly applicable to a peptide containing a 4-amino-proline residue, where the amino group could be selectively acylated, alkylated, or otherwise functionalized after peptide synthesis.

Formation of Substituted Proline Derivatives and Related Pyrrolidine (B122466) Scaffolds

This compound is part of a broader class of substituted proline derivatives and pyrrolidine scaffolds that are crucial building blocks in medicinal chemistry. The synthesis of these complex structures often relies on stereoselective methods that modify the proline ring at various positions.

A key strategy for creating 4-substituted prolines involves starting from chiral precursors like (S)-pyroglutamic acid or 4-hydroxyproline. nih.govresearchgate.net For example, a robust synthesis of (2S,4S)-methylproline begins with (S)-pyroglutamic acid. researchgate.net Similarly, the synthesis of (4S)-1-methyl-4-propyl-L-proline starts from (cis)-4-hydroxy-L-proline, which is first oxidized to a ketone. A subsequent Wittig reaction introduces the propyl-idene group, followed by a stereoselective hydrogenation that sets the desired (4S) stereochemistry of the propyl group. mdpi.comresearchgate.net

Modern cross-coupling reactions have also been employed to create novel proline analogues. The Suzuki cross-coupling reaction has been successfully used to synthesize 4-(arylmethyl)proline derivatives, expanding the available chemical space for these compounds. researchgate.net Diastereoselective alkylations of proline enolates are another powerful tool. The stereochemical outcome of these reactions can be highly dependent on the N-protecting group and the specific alkylating agent used, allowing for controlled synthesis of C2-alkylated (α-substituted) proline derivatives. nih.gov

Furthermore, more complex scaffolds can be constructed. A catalytic, enantioselective, one-pot double allylic alkylation of a glycine imine analogue can produce 4-methylene-substituted prolines. These derivatives are versatile intermediates that can be transformed into spirocyclic structures, such as the 5-azaspiro[2.4]heptane-6-carboxylic acid scaffold, a key component in the antiviral drug ledipasvir. nih.gov

Table 2: Synthetic Strategies for Substituted Proline Derivatives

| Synthetic Method | Precursor | Resulting Derivative | Reference |

|---|---|---|---|

| Wittig Olefination & Hydrogenation | (cis)-4-hydroxy-L-proline | (4S)-1-methyl-4-propyl-L-proline | mdpi.comresearchgate.net |

| Suzuki Cross-Coupling | 4-substituted proline precursor | 4-(Arylmethyl)proline | researchgate.net |

| Diastereoselective Alkylation | N-Boc-4-silyloxyproline methyl ester | α-Alkyl-proline | nih.gov |

| Catalytic Enantioselective Alkylation | Glycine imine analogue | 4-Methylene-proline / Spirocyclic proline | nih.gov |

Mechanistic Investigations of Key Chemical Transformations

The stereochemical and regiochemical outcomes of reactions involving the proline ring are governed by precise mechanistic pathways. The constrained five-membered ring often directs incoming reagents to a specific face of the molecule, leading to high stereoselectivity.

In the synthesis of 4-substituted prolines from 4-hydroxyproline, the hydrogenation of an exocyclic double bond is a critical stereochemistry-determining step. The catalyst, typically palladium on carbon, coordinates to the less sterically hindered face of the proline ring. For example, in the synthesis of (4S)-1-methyl-4-propyl-L-proline, the hydrogenation of the intermediate olefin occurs from the face opposite to the carboxylic acid group, resulting in the propyl and carboxylic acid groups being syn to each other. researchgate.net

Phase-transfer catalysis provides another example of controlled reactivity. In the enantioselective synthesis of 4-methyleneproline scaffolds, a chinchonidine-derived catalyst operates under phase-transfer conditions to control the stereochemical outcome of a double allylic alkylation of a glycine imine equivalent. nih.gov The chiral catalyst forms an ion pair with the enolate, and the steric environment of the catalyst directs the approach of the electrophile to create the desired enantiomer.

The stereochemical course of alkylating proline enolates has also been studied. The diastereoselectivity of these reactions is influenced by the nature of the N-protecting group (e.g., Boc vs. Benzoyl), which affects the conformation and chelation of the lithium enolate intermediate. nih.gov For instance, enolates derived from 4-fluoroprolines exhibit different reactivity and stereoselectivity compared to those from O-protected 4-hydroxyprolines, indicating that substituents on the ring play a significant role in directing the stereochemical outcome of the alkylation. nih.gov

Regioselective and Stereoselective Functionalization Studies

Achieving high regioselectivity and stereoselectivity is paramount in the synthesis and modification of complex molecules like proline derivatives. The rigid pyrrolidine ring provides a powerful platform for stereocontrol.

The synthesis of (4S)-1-methyl-4-propyl-L-proline from (cis)-4-hydroxy-L-proline is a notable example of stereoselective synthesis. mdpi.comchemrxiv.org The conversion involves an oxidation followed by a Wittig reaction and, crucially, a stereoselective hydrogenation. The final product's identity and absolute stereochemistry were unequivocally confirmed by single-crystal X-ray diffraction analysis of its hydrochloride salt. mdpi.comresearchgate.net This analysis revealed that the propyl chain occupies an equatorial position on the pyrrolidine ring. mdpi.com

Diastereoselective alkylations of proline esters have been extensively studied to understand the factors controlling the formation of new stereocenters. For N-Boc- and N-benzoyl-(2S,4R)-4-tert-butyldiphenylsilyloxyproline methyl ester, the diastereoselectivity of alkylation at the C2 position is highly dependent on the choice of the alkylating agent and the N-protecting group. nih.gov This allows for the selective synthesis of specific diastereomers.

Regioselectivity is also a key consideration, especially when multiple reactive sites are present. For instance, the alkylation of 4-oxoproline derivatives can be directed to either the C3 or C5 position depending on the reaction conditions and the protecting groups employed. The use of a bulky 9-phenylfluoren-9-yl N-protecting group has been shown to allow for the direct and regioselective alkylation of the ketone derivative. nih.gov These studies underscore the high degree of control that can be exerted over the functionalization of the proline scaffold, enabling the synthesis of precisely tailored molecules for various applications.

Applications in Asymmetric Synthesis and Complex Molecule Construction

Role as a Chiral Synthon and Building Block for Unique Architectures

A chiral synthon is a molecular fragment that introduces a specific chirality into a larger molecule during its synthesis. The inherent stereochemistry of methyl (4R)-4-amino-1-methyl-L-prolinate makes it an exemplary chiral building block for creating unique and complex molecular structures with high stereochemical purity.

Integration into Peptide Synthesis and Peptidomimetics

The development of novel therapeutic agents often relies on peptidomimetics—molecules that mimic the structure and function of natural peptides but with improved properties such as stability and bioavailability. Proline and its analogues are of particular interest due to the unique conformational rigidity they impart to a peptide chain. enamine.netsigmaaldrich.com

Derivatives of 4-aminoproline serve as valuable scaffolds for inducing specific conformations in peptidomimetics. mdpi.com For instance, the cis-4-amino-L-proline (Amp) residue has been successfully used to create novel classes of cyclopeptide ligands that can target specific integrin receptors, which are involved in various disease states. mdpi.com The synthesis of these complex molecules often involves standard solid-phase peptide synthesis (SPPS) techniques, where the functionalized proline analogue is incorporated into a growing peptide chain. mdpi.commdpi.com The resulting peptidomimetics, containing the rigid aminoproline core, can be designed to exhibit high affinity and selectivity for biological targets. mdpi.com

Precursor to Alkaloids and Natural Product Analogues

Many biologically active natural products, including alkaloids and antibiotics, feature complex, stereochemically rich structures. Substituted prolines are valuable precursors for the asymmetric synthesis of these molecules and their analogues. The synthesis of non-natural analogues is a vital strategy in medicinal chemistry, particularly for overcoming issues like antibiotic resistance. mdpi.com

A notable example is the synthesis of (4S)-1-methyl-4-propyl-L-proline, an epimer of an amino acid fragment found in the clinically important antibiotic lincomycin. mdpi.comchemrxiv.org Researchers have developed stereoselective routes to this compound starting from commercially available (cis)-4-hydroxy-L-proline, a closely related chiral synthon. mdpi.comchemrxiv.org Furthermore, diastereoselective alkylations of 4-hydroxy-substituted proline derivatives have been successfully applied in the asymmetric synthesis of various alkaloids, such as (−)-velbanamine and (−)-aphanorphine. nih.gov The use of these proline-based building blocks is also guided by genomic studies; the discovery of genes for 4-methylproline biosynthesis in cyanobacteria has led to the identification of new bioactive natural products. nih.gov

| Target Molecule/Analogue | Proline-Based Precursor | Significance | Reference |

|---|---|---|---|

| (4S)-1-Methyl-4-propyl-L-proline | (cis)-4-Hydroxy-L-proline | Analogue of an amino acid fragment in the antibiotic lincomycin. | mdpi.com, chemrxiv.org |

| (-)-Velbanamine | 4-Hydroxy-substituted proline derivative | A complex alkaloid with potential therapeutic applications. | nih.gov |

| (-)-Aphanorphine | 4-Hydroxy-substituted proline derivative | An alkaloid with a unique structural framework. | nih.gov |

| Cyclic Peptidomimetic Ligands | cis-4-Amino-L-proline (Amp) | Targeting α4β1 integrin for potential therapeutic intervention in inflammation and autoimmune diseases. | mdpi.com |

Design of Conformationally Constrained Amino Acid Analogues and Scaffolds

Introducing conformational constraints into amino acids and peptides is a powerful strategy in drug design. lifechemicals.com By reducing the flexibility of a molecule, chemists can lock it into a specific bioactive conformation, potentially increasing its potency and selectivity while reducing off-target effects. Proline itself is conformationally restricted, but further modifications to its five-membered ring can exert even greater control over the structure of peptides. sigmaaldrich.com

The incorporation of substituents on the proline ring creates conformationally rigid amino acids (CRA) that can dictate the secondary structure of a peptide chain. enamine.net These analogues are used to stabilize or destabilize specific peptide structures, such as β-turns, which are crucial for molecular recognition events. enamine.netsigmaaldrich.com The synthesis of α,α-disubstituted (quaternary) proline analogues is an area of ongoing research for peptide engineering purposes. nih.gov The rigid frameworks of these proline derivatives serve as scaffolds, providing a fixed orientation for the functional groups necessary for biological activity. mdpi.com

Utilization in Enantioselective Catalysis

Enantioselective catalysis, the synthesis of a chiral product from achiral or racemic starting materials using a chiral catalyst, is a cornerstone of modern organic chemistry. Organocatalysis, which uses small, metal-free organic molecules as catalysts, has emerged as a powerful and often more sustainable alternative to traditional metal-based catalysis. libretexts.org

Asymmetric Transformations Mediated by this compound Derivatives

Proline and its derivatives are among the most successful organocatalysts, often referred to as the "simplest enzymes" for their ability to catalyze reactions with high stereoselectivity. libretexts.org They typically operate through one of two primary catalytic cycles: enamine catalysis or iminium catalysis. libretexts.org In enamine catalysis, the proline catalyst reacts with a carbonyl compound (like a ketone or aldehyde) to form a chiral enamine, which then reacts with an electrophile. In iminium catalysis, the catalyst activates an α,β-unsaturated carbonyl compound by forming a chiral iminium ion.

While specific catalytic applications of this compound itself are not extensively documented in the search results, its structural features make its derivatives prime candidates for use in asymmetric transformations. The bifunctional nature of the scaffold, possessing both secondary/tertiary amine sites and other functional groups, is a key feature of many proline-based catalysts. libretexts.org These catalysts have proven effective in a wide range of reactions, including aldol (B89426) and Mannich reactions, which are fundamental carbon-carbon bond-forming processes. libretexts.org

| Reaction Type | Catalytic Intermediate | Description | Reference |

|---|---|---|---|

| Aldol Reaction | Enamine | An enantioselective reaction between a ketone/aldehyde and another aldehyde to form a β-hydroxy carbonyl compound. | libretexts.org |

| Mannich Reaction | Enamine | A three-component reaction involving an aldehyde, an amine, and a carbonyl compound to produce β-amino carbonyl compounds. | libretexts.org |

| Michael Addition | Enamine / Iminium | The addition of a nucleophile (e.g., from a ketone) to an α,β-unsaturated carbonyl compound. | libretexts.org |

| Robinson Annulation | Enamine | An intramolecular aldol reaction following a Michael addition to form a six-membered ring. | libretexts.org |

Development of Chiral Ligands and Organocatalysts Incorporating the Prolinate Moiety

The development of new, highly efficient chiral catalysts is a continuous effort in synthetic chemistry. The rigid pyrrolidine (B122466) ring of proline makes it an excellent scaffold for designing novel organocatalysts and chiral ligands for metal-catalyzed reactions. chemscene.com The functional groups on the proline ring can be readily modified to fine-tune the steric and electronic properties of the catalyst, thereby optimizing the stereoselectivity of a given transformation. libretexts.org

The this compound framework, with its multiple nitrogen atoms and defined stereocenters, offers numerous possibilities for catalyst design. The amino groups can be further functionalized to introduce hydrogen-bonding capabilities or to chelate to metal centers, creating sophisticated chiral environments. Proline-based organocatalysts are attractive because they are derived from a natural amino acid, are non-toxic, and align with the principles of green chemistry. chemscene.com The development of catalysts derived from the prolinate moiety continues to be a fertile area of research, aiming to expand the scope of asymmetric reactions available to synthetic chemists. chemscene.com

Advanced Spectroscopic and Chromatographic Methodologies in Research

Mass Spectrometry (MS) for Molecular Weight Confirmation and Reaction Monitoring

Mass spectrometry is a vital analytical tool for the confirmation of the molecular weight and elemental composition of Methyl (4r)-4-Amino-1-Methyl-L-Prolinate. High-Resolution Mass Spectrometry (HRMS), typically using techniques like Electrospray Ionization (ESI), can measure the mass of the molecular ion with high precision. This allows for the unambiguous confirmation of the compound's molecular formula, C₇H₁₄N₂O₂. nih.gov

The precise mass measurement helps to distinguish the target compound from other potential isomers or compounds with similar nominal masses. In a research setting, MS is also indispensable for monitoring the progress of a chemical reaction. During the synthesis of the target compound, small aliquots of the reaction mixture can be analyzed to track the disappearance of starting materials and the appearance of the product's characteristic molecular ion peak, enabling optimization of reaction conditions.

Table 2: Molecular Identity of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₇H₁₄N₂O₂ | nih.gov |

| Molecular Weight ( g/mol ) | 158.20 | nih.gov |

X-ray Crystallography for Absolute Stereochemistry Determination and Detailed Conformational Analysis

X-ray crystallography stands as the definitive method for determining the absolute stereochemistry and three-dimensional structure of a molecule in the solid state. For a chiral compound like this compound, which has two stereocenters, obtaining a suitable crystal for X-ray diffraction analysis would provide unequivocal proof of its (2S, 4R) configuration.

The resulting crystal structure would yield precise data on bond lengths, bond angles, and torsion angles. This information reveals the exact conformational pucker of the pyrrolidine (B122466) ring and the spatial orientation of the amino, methyl, and methyl ester substituents. Such detailed structural insight is invaluable for computational modeling and for understanding how the molecule interacts with biological targets. In studies of related proline analogues, single-crystal X-ray diffraction has been successfully used to confirm the identity and absolute stereochemistry of the final product. chemrxiv.org

Chiral High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC-MS) for Enantiomeric Purity Assessment and Resolution Techniques

Assessing the stereochemical purity of this compound is critical, as different stereoisomers can have vastly different biological activities. Chiral chromatography is the primary technique used for this purpose.

Chiral High-Performance Liquid Chromatography (HPLC) is a powerful method for separating stereoisomers. This is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer or diastereomer. For proline derivatives, polysaccharide-based CSPs (e.g., Chiralpak® or Chiralcel®) are commonly used. rsc.orgresearchgate.net The separation mechanism often relies on a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and steric effects between the analyte and the chiral selector. researchgate.net By developing a suitable method, one can resolve the (2S, 4R) diastereomer from its other stereoisomers and accurately quantify its diastereomeric and enantiomeric purity. sigmaaldrich.com

Table 3: Representative Chiral HPLC Method for Proline Derivatives

| Parameter | Description |

|---|---|

| Column | Chiralpak® AD-H or similar polysaccharide-based CSP |

| Mobile Phase | A mixture of a non-polar solvent (e.g., hexane) and an alcohol (e.g., ethanol) with an acidic modifier (e.g., trifluoroacetic acid, TFA). researchgate.net |

| Detection | UV detection (if the molecule has a chromophore or is derivatized) or Evaporative Light Scattering Detector (ELSD)/Mass Spectrometry (MS). |

| Purpose | To separate and quantify the (2S, 4R) diastereomer from other stereoisomers. |

Gas Chromatography-Mass Spectrometry (GC-MS) can also be used for the analysis of amino acids, but it requires a crucial preliminary step: derivatization. Amino acids and their simple esters are polar and non-volatile, making them unsuitable for direct GC analysis. nih.govsigmaaldrich.com Therefore, the primary amino group of this compound must be converted into a less polar, more volatile functional group. This is typically achieved through acylation, for example, by reacting the compound with pentafluoropropionic anhydride (B1165640) (PFPA). nih.gov The resulting volatile derivative can then be separated by GC and identified by MS, a technique useful for confirming identity and assessing purity by separating the target compound from other derivatized impurities in a mixture. nih.govnist.gov

Theoretical and Computational Investigations of Structure and Reactivity

Conformational Analysis and Molecular Dynamics Simulations of Methyl (4R)-4-Amino-1-Methyl-L-Prolinate and its Derivatives

The biological activity and chemical behavior of proline derivatives are intrinsically linked to the conformational preferences of the pyrrolidine (B122466) ring and the cis/trans isomerization of the peptide bond. nih.gov For this compound, substitutions at the N1 and C4 positions introduce specific steric and stereoelectronic effects that dictate its structural landscape.

Conformational Preferences: The proline ring typically exists in an equilibrium between two puckered conformations: Cγ-endo (DOWN) and Cγ-exo (UP). nih.gov The substituents on the ring significantly influence this equilibrium.

N-Methylation: The methyl group at the N1 position removes the amide proton, which precludes the formation of certain intramolecular hydrogen bonds that can stabilize specific conformations in N-H prolines. nih.gov This substitution also impacts the rotational barrier for cis-trans isomerization of the bond preceding the nitrogen. nih.gov Computational studies on similar N-alkylated prolines indicate that N-methylation can alter the population of cis and trans isomers, a critical factor in peptide and protein structure. nih.gov Crystal structure analysis of related compounds like N-methyl-L-proline hydrochloride shows C-N distances around the ring of approximately 1.50 Å. mdpi.com

4R-Amino Group: The (4R) stereochemistry of the amino group is analogous to that of the hydroxyl group in (4R)-hydroxyproline (Hyp), a key component of collagen. uni-miskolc.hu In Hyp, the hydroxyl group prefers the exo pucker due to stereoelectronic effects (the gauche effect). nih.gov The amino group at the 4R position is likewise expected to favor an exo ring pucker. This substituent can act as both a hydrogen bond donor and acceptor, further influencing its interaction with solvents and biological macromolecules. unimi.it

Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of such molecules in a simulated biological environment, typically water. mdpi.com These simulations track the atomic movements over time, providing a detailed picture of conformational flexibility, solvent interactions, and hydrogen bonding networks. uni-miskolc.hu For instance, MD studies on proline in water reveal a strong localization of surrounding water molecules, with an average of 2.7 water molecules hydrogen-bonded to the proline molecule. unimi.it The presence of the additional amino and N-methyl groups on the target compound would further modulate these interactions.

| Parameter | Typical Value/Method | Significance for this compound |

|---|---|---|

| Force Field | AMBER, GROMOS, CHARMM | Defines the potential energy function for all atoms, crucial for accurate simulation of conformational energies and interactions. uni-miskolc.huacs.org |

| Solvent Model | TIP3P, SPC/E | Explicitly models water molecules to accurately capture solvation effects and hydrogen bonding with the amino and ester groups. unimi.it |

| Simulation Time | Nanoseconds (ns) to Microseconds (µs) | Allows for sufficient sampling of conformational space, including ring puckering and potentially slower cis/trans isomerization events. uni-miskolc.hufrontiersin.org |

| Analysis Metrics | RMSD, SASA, Hydrogen Bonds, Dihedral Angles | Quantify structural stability (RMSD), solvent exposure (SASA), key interactions (H-bonds), and ring pucker/isomerization (dihedrals). uni-miskolc.hu |

Quantum Chemical Calculations for Reaction Mechanism Elucidation and Transition State Analysis

Quantum chemical (QC) calculations, particularly those using Density Functional Theory (DFT), are indispensable for investigating chemical reactions at the electronic level. rsc.orgnih.gov These methods can be used to map the entire energy landscape of a reaction, including reactants, products, intermediates, and, most importantly, the transition states that connect them.

For a molecule like this compound, QC calculations can elucidate its role as a potential organocatalyst or its reactivity as a substrate. By modeling a proposed reaction, researchers can:

Locate Transition State (TS) Structures: Using algorithms like the quasi-Newton method, the precise geometry of the highest energy point along the reaction coordinate can be identified. rsc.org

Calculate Activation Energies: The energy difference between the reactants and the transition state determines the kinetic feasibility of a reaction. Comparing activation energies for different possible pathways allows for the prediction of reaction outcomes. nih.gov

Analyze Stereoselectivity: For chiral catalysts or substrates, QC can explain why one stereoisomeric product is formed preferentially over another. This is achieved by comparing the activation energies of the diastereomeric transition states leading to the different products. nih.gov

Recent advancements have introduced automated reaction path exploration methods, such as the Artificial Force Induced Reaction (AFIR) method, which can discover reaction pathways and transition states without prior assumptions, enabling the prediction of novel transformations. rsc.org

| Computational Step | Method/Theory Level | Objective |

|---|---|---|

| Geometry Optimization | DFT (e.g., B3LYP, ωB97X-D) with a basis set (e.g., 6-31G(d)) | Find the lowest energy structure for reactants, products, and intermediates. |

| Transition State Search | Synchronous Transit-Guided Quasi-Newton (STQN) | Locate the saddle point (highest energy structure) on the reaction pathway. rsc.org |

| Frequency Calculation | Same as optimization | Confirm optimized structures are true minima (all real frequencies) or transition states (one imaginary frequency). |

| Intrinsic Reaction Coordinate (IRC) | IRC Calculation | Verify that the identified transition state correctly connects the desired reactants and products. rsc.org |

| Energy Calculation | Higher-level basis set (e.g., 6-311+G(d,p)) with solvent model (e.g., PCM) | Obtain accurate activation and reaction energies. acs.org |

Molecular Modeling and Docking Studies in Scaffold Design Research

The conformationally restricted nature of the proline ring makes its derivatives highly valuable as scaffolds in medicinal chemistry. nih.gov By incorporating them into peptides or small molecules, chemists can enforce specific three-dimensional arrangements (pharmacophores) that are critical for binding to biological targets like enzymes or receptors. nih.gov this compound represents a unique scaffold with multiple points for chemical modification.

Molecular docking is a computational technique used to predict how a molecule (ligand) binds to the active site of a target protein. nih.gov The process involves:

Preparation of Structures: High-resolution 3D structures of the protein target and the ligand are prepared. For the ligand, a low-energy conformation is generated using methods like DFT or molecular mechanics.

Sampling: A docking algorithm systematically samples a large number of possible orientations and conformations of the ligand within the protein's binding site.

Scoring: Each generated pose is evaluated using a scoring function that estimates the binding affinity (e.g., Gibbs free energy of binding). The scores are used to rank the poses, with the top-ranked pose representing the most likely binding mode.

Docking studies with scaffolds based on this compound could guide the synthesis of new derivatives with improved potency and selectivity for a given biological target. nih.gov The results can highlight key interactions, such as hydrogen bonds involving the amino group or hydrophobic interactions with the N-methyl group, that contribute to binding affinity.

| Stage | Description | Example Software/Tools |

|---|---|---|

| 1. Target Preparation | Obtain protein structure (e.g., from PDB). Add hydrogens, assign partial charges, define the binding site grid. | AutoDockTools, Maestro, UCSF Chimera |

| 2. Ligand Preparation | Generate a 3D conformer of this compound. Assign charges and define rotatable bonds. | Avogadro, ChemDraw, Open Babel |

| 3. Docking Simulation | The software systematically fits the ligand into the target's binding site, exploring various poses. | AutoDock, Glide, GOLD |

| 4. Analysis of Results | Analyze the top-scoring poses. Visualize key intermolecular interactions (H-bonds, hydrophobic contacts, etc.). | PyMOL, VMD, LigPlot+ |

Prediction of Reactivity and Selectivity in Novel Chemical Transformations

Computational chemistry is a predictive science. By integrating the methods described above, it is possible to forecast the reactivity and selectivity of this compound in unexplored chemical reactions.

Predicting Reactivity: The reactivity of different sites within the molecule can be assessed using QC calculations. For example, calculating properties like frontier molecular orbital (FMO) energies (HOMO/LUMO) and electrostatic potential maps can identify the most nucleophilic (e.g., the 4-amino group) and electrophilic sites, predicting how the molecule will behave in the presence of various reagents.

Predicting Selectivity: When a reaction can yield multiple products (regioisomers or stereoisomers), computational methods can predict the major product. As discussed in section 6.2, by calculating and comparing the transition state energies for all possible reaction pathways, the path with the lowest activation energy can be identified as the most favorable one, thus predicting the selectivity. nih.gov This approach is powerful for designing new stereoselective syntheses, a cornerstone of modern pharmaceutical chemistry. For example, computational studies have successfully predicted the stereoisomeric products of proline-catalyzed aldol (B89426) reactions, demonstrating the predictive power of these methods. nih.gov

| Prediction Target | Computational Method | Calculated Property |

|---|---|---|

| Site Reactivity (Nucleophilicity/Electrophilicity) | Quantum Chemistry (DFT) | Frontier Molecular Orbitals (HOMO/LUMO), Atomic Charges, Electrostatic Potential |

| Regioselectivity | Quantum Chemistry (DFT) | Comparison of activation energies (ΔG‡) for different regioisomeric transition states. |

| Stereoselectivity (Diastereo-/Enantioselectivity) | Quantum Chemistry (DFT) | Comparison of activation energies (ΔG‡) for different diastereomeric transition states. nih.gov |

| Conformational Influence on Reactivity | Molecular Dynamics (MD) & Quantum Chemistry (QC) | Population-weighted average of conformer reactivity (Curtin-Hammett principle). |

Future Research Perspectives and Unexplored Avenues

Discovery of Novel Synthetic Utilities and Methodologies for Prolinate Derivatives

The synthesis of functionalized proline derivatives is a dynamic area of research, driven by their prevalence in bioactive molecules and their utility as catalysts. nih.govmdpi.com Future work on Methyl (4r)-4-Amino-1-Methyl-L-Prolinate will likely focus on leveraging its existing functional groups to create a diverse library of new chemical entities.

Methodologies such as "proline editing," where a proline residue within a peptide is chemically modified on a solid phase, offer a powerful strategy. nih.gov This approach could be adapted to use the 4-amino group of the title compound as a handle for a wide array of transformations, including acylation, alkylation, and sulfonylation, thereby generating novel peptide structures with tailored properties. nih.gov Furthermore, cascade reactions, which form multiple bonds in a single operation, represent an efficient way to build molecular complexity. mdpi.combohrium.com Research into Cu(I)-catalyzed cascade reactions of functionalized allenynes has yielded densely substituted proline derivatives and could be a fruitful avenue for creating novel analogs from precursors related to this compound. mdpi.combohrium.com

Another promising area is the direct functionalization of the pyrrolidine (B122466) ring's C–H bonds. acs.org Palladium-catalyzed C(sp3)–H arylation has been successfully used to install aryl groups at the 3-position of proline derivatives with high stereospecificity. acs.org Applying similar directed C-H functionalization strategies to the this compound scaffold could yield complex, enantiopure cis-2,3-disubstituted pyrrolidines, which are valuable fragments for drug discovery. acs.org

Table 1: Potential Methodologies for Novel Derivative Synthesis

| Methodology | Potential Application to this compound | Resulting Structures | Reference |

|---|---|---|---|

| Proline Editing | Modification of the 4-amino group post-incorporation into a peptide sequence. | Peptides with site-specifically functionalized proline residues. | nih.gov |

| Cascade Reactions | Reaction of prolinate-derived precursors in multi-step, one-pot sequences. | Densely functionalized and complex proline frameworks. | mdpi.combohrium.com |

| C(sp3)-H Arylation | Palladium-catalyzed introduction of aryl groups at unactivated ring positions. | Novel 3-aryl-4-amino-prolinate derivatives. | acs.org |

| Michael Addition | Use as a chiral nucleophile in conjugate additions to α,β-unsaturated systems. | Highly functionalized chiral monohaloalkenes or amino acid derivatives. | nih.govuow.edu.au |

Integration into Emerging Areas of Organic and Medicinal Chemistry Research (e.g., Flow Chemistry, Protein Engineering)

The integration of this compound into modern chemical technologies holds considerable potential.

Flow Chemistry: Continuous flow synthesis offers significant advantages over batch processing, including enhanced safety, scalability, and process control. nih.gov The development of a continuous flow process for asymmetric propargylation using a chiral pyrrolidinyl ligand highlights the feasibility of applying this technology to reactions involving chiral pyrrolidine scaffolds. nih.gov Future research could focus on developing a telescoped, multi-step continuous flow synthesis for this compound and its derivatives, potentially improving yield, safety, and scalability for industrial applications. tib.eu The use of real-time monitoring with process analytical technology (PAT), such as FlowIR, would be critical for optimizing and ensuring the stability of such processes. nih.gov

Protein and Peptide Engineering: The incorporation of non-canonical amino acids is a cornerstone of modern protein and peptide engineering, used to enhance stability, introduce new functionalities, and create protease-resistant therapeutics. nih.gov The presence of a proline residue is already known to be critical for the activity of certain enzyme-inhibiting peptides. nih.gov this compound, as a functionalized proline analog, could be incorporated into peptides to create peptidomimetics with constrained conformations and improved resistance to proteolytic degradation. nih.gov Strategies like "proline editing" allow for the late-stage functionalization of proline residues within a peptide sequence, opening avenues to create peptides with unique recognition motifs or reactive handles for bioorthogonal conjugation. nih.gov

Development of Next-Generation Chiral Catalysts and Bioinspired Scaffolds based on the Prolinate Structure

Chiral Catalysts: L-proline and its derivatives are recognized as powerful and versatile organocatalysts, capable of catalyzing a wide range of asymmetric reactions with high stereoselectivity. libretexts.org They can function as "simplest enzymes" through bifunctional acid-base catalysis or by forming enamine and iminium ion intermediates. libretexts.org The structure of this compound, with its secondary amine, tertiary amine, and ester groups, offers multiple points for modification to create novel bifunctional or even multifunctional catalysts. mdpi.comresearchgate.net For instance, chiral ionic liquids (CILs) based on the L-proline scaffold have been developed and used effectively in asymmetric Michael additions. mdpi.com Similarly, the title compound could serve as the chiral backbone for new CILs or be immobilized on magnetic nanoparticles to create highly active and recyclable catalysts for aqueous or solvent-free reactions. nih.gov

Bioinspired Scaffolds: Nature provides a wealth of inspiration for the design of advanced materials with specific functions. rsc.org Proline-rich proteins like casein are known for their structural flexibility and self-assembly properties, which are leveraged in the engineering of biofunctional platforms. mdpi.com The defined stereochemistry and functional handles of this compound make it an attractive building block for constructing bioinspired materials. These could include peptide-based materials that self-assemble into higher-order structures, similar to spider silk, or functionalized surfaces that control cell adhesion and behavior. rsc.orguu.nl The amino group allows for covalent attachment to surfaces or polymer backbones, creating chiral interfaces with potential applications in enantioselective separations or as scaffolds for tissue engineering. rsc.orgmdpi.com

Table 2: Potential Applications in Catalysis and Materials Science

| Area | Proposed Application of this compound | Key Features Leveraged | Reference |

|---|---|---|---|

| Organocatalysis | Backbone for novel bifunctional or recyclable catalysts. | Pyrrolidine ring, amino group, defined stereochemistry. | libretexts.orgnih.gov |

| Chiral Ionic Liquids | Serve as the chiral cation or anion in a CIL. | Inherent chirality, potential for salt formation. | mdpi.com |

| Bioinspired Materials | Monomer unit for self-assembling peptide materials. | Rigid ring structure, functional side group. | uu.nl |

| Functional Surfaces | Covalent attachment to surfaces to create chiral interfaces. | Reactive amino group, defined stereochemistry. | rsc.orgmdpi.com |

Sustainable and Scalable Synthetic Approaches for Research Applications

The future utility of this compound in both academic and industrial research hinges on the development of sustainable and scalable synthetic routes. Current methods for preparing proline derivatives can be lengthy and require multiple protection-deprotection steps. nih.gov

Future research should prioritize atom economy and the reduction of hazardous waste. This includes exploring solvent-free reaction conditions, as demonstrated in the organocatalytic Michael reaction catalyzed by prolinethiol ether. nih.gov The development of recyclable catalysts, such as proline-functionalized magnetic nanoparticles, also represents a key step towards greener chemical processes. nih.gov

For scalability, continuous flow chemistry, as discussed previously, is a highly promising avenue. nih.govtib.eu Establishing a robust, multi-step flow process would not only allow for large-scale production but also improve safety and consistency. nih.gov Furthermore, simplifying the synthesis from readily available starting materials is crucial. Efficient methods for preparing related α-methyl-L-proline have been developed starting from L-proline, indicating that streamlined, multi-step syntheses are achievable. google.com Adapting such strategies to produce this compound efficiently and at scale will be a critical enabler for its broader application.

Q & A

Basic Research Questions

Q. What are the optimal conditions for synthesizing Methyl (4R)-4-Amino-1-Methyl-L-Prolinate to ensure high enantiomeric purity?

- Methodological Answer : Utilize chiral auxiliary-assisted synthesis or asymmetric catalysis to control stereochemistry. For example, methyl esterification of the proline backbone under anhydrous conditions with coupling agents like HATU or EDCI can minimize racemization . Enantiomeric purity should be confirmed via chiral HPLC (e.g., Chiralpak® columns) or polarimetry, cross-referenced with literature data from Reaxys or SciFinder .

Q. How can researchers validate the structural identity of this compound using spectroscopic and crystallographic methods?

- Methodological Answer :

- Spectroscopy : Combine -/-NMR to confirm proton environments and carbonyl signals (e.g., ester carbonyl at ~170 ppm). IR spectroscopy can validate amine (3300 cm) and ester (1730 cm) functional groups.

- Crystallography : Grow single crystals via slow evaporation in polar solvents (e.g., methanol/water). Use X-ray diffraction (Bruker APEX2) and refine with SHELXL . Compare unit cell parameters (e.g., space group, Z-value) to published analogs like methyl ((4-aminobenzyl)sulfonyl)-L-prolinate ( ).

Q. What purification techniques are most effective for isolating this compound from reaction byproducts?

- Methodological Answer : Employ flash chromatography with a gradient elution (e.g., 5–20% methanol in dichloromethane) to separate polar impurities. For hygroscopic dihydrochloride forms (e.g., this compound dihydrochloride), lyophilization under inert atmosphere (argon) prevents hydrolysis .

Advanced Research Questions

Q. How does stereochemical configuration at the 4-position influence the compound’s bioactivity in enzyme inhibition studies?

- Methodological Answer : Compare (4R)- and (4S)-isomers in kinetic assays (e.g., IC determination against proline-specific enzymes like prolyl oligopeptidase). Use molecular docking (AutoDock Vina) to analyze binding interactions, referencing crystallographic data from analogs like (4R)-hydroxyproline derivatives . Contradictions in activity may arise from assay-specific conditions (e.g., buffer pH affecting ionization) .

Q. What strategies are effective in resolving contradictory bioactivity data observed for this compound derivatives across different assay systems?

- Methodological Answer :

- Assay Standardization : Normalize data using internal controls (e.g., known inhibitors like QS-528 in FFAR1 agonist studies ).

- Meta-Analysis : Cross-validate results across orthogonal assays (e.g., SPR vs. fluorescence polarization). For PROTAC-related derivatives (e.g., MDK-7526 in ), assess target degradation efficiency via Western blotting alongside cell viability assays.

Q. How does the hygroscopic nature of this compound dihydrochloride influence its handling in kinetic studies, and what mitigation methods are recommended?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.